molecular formula C12H18N2O3 B048303 2-[4-(Boc-amino)-3-pyridyl]ethanol CAS No. 219834-80-7

2-[4-(Boc-amino)-3-pyridyl]ethanol

Cat. No.: B048303
CAS No.: 219834-80-7
M. Wt: 238.28 g/mol
InChI Key: JPGIWDGEHZZRAD-UHFFFAOYSA-N
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Description

2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an ethanol moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol typically involves the following steps:

    Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

    Reduction of the Pyridine Derivative: The protected pyridine derivative is then reduced to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Substitution: Thionyl chloride (SOCl2), tosyl chloride (TsCl).

Major Products Formed

    Deprotection: 2-[4-Amino-3-pyridyl]ethanol.

    Oxidation: 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]acetaldehyde or 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]acetic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol is unique due to the presence of both the Boc-protected amino group and the pyridine ring. This combination allows for specific reactivity and applications that are not possible with simpler Boc-protected amino alcohols. The pyridine ring can engage in additional interactions and reactions, making this compound particularly valuable in the synthesis of complex molecules and in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGIWDGEHZZRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solution A was prepared by combining pyridin-4-yl-carbamic acid tert-butyl ester (388 mg, 2 mmol) in THF (5 mL) and cooling to −78° C. t-BuLi (2.8 mL, 1.7M solution in pentane) was added dropwise. Once the addition was complete, the solution was stirred at −78° C. for 15 minutes, then warmed to −15° C. and stirred for 90 minutes. In a separate flask, solution B was prepared by combining bromoethanol (0.21 mL, 3 mmol) in THF (5 mL) and cooling to −78° C. n-BuLi (1.44 mL, 2.5M solution in hexanes) was added dropwise. Once the addition was complete, the solution was stirred at −78° C. for 10 minutes. Solution A was recooled to −78° C., and solution B was added to solution A via cannula. Stirred with warming to room temperature for 2 hours. The reaction was recooled, and quenched with water. Partitioned between CH2Cl2 and water. The organic layer was washed with brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 100% ethyl acetate to provide 91 mg (19%) of [3-(2-hydroxy-ethyl)-pyridin-4-yl]-carbamic acid tert-butyl ester.
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step Two
Quantity
2.8 mL
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reactant
Reaction Step Three
Quantity
0.21 mL
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reactant
Reaction Step Four
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1.44 mL
Type
reactant
Reaction Step Five
[Compound]
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Solution A
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution B
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Eight

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